molecular formula C15H15N3O3 B11391864 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11391864
M. Wt: 285.30 g/mol
InChI Key: XYOYXPBVQVXPOP-FNORWQNLSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a dimethoxyphenyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl group and the methylamino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: This compound shares the dimethoxyphenyl group but lacks the oxazole ring and methylamino group.

    3-(3,4-Dimethoxyphenyl)propionic acid: Similar in structure but with a carboxylic acid group instead of the oxazole ring and methylamino group.

Uniqueness

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H15N3O3/c1-17-15-11(9-16)18-14(21-15)7-5-10-4-6-12(19-2)13(8-10)20-3/h4-8,17H,1-3H3/b7-5+

InChI Key

XYOYXPBVQVXPOP-FNORWQNLSA-N

Isomeric SMILES

CNC1=C(N=C(O1)/C=C/C2=CC(=C(C=C2)OC)OC)C#N

Canonical SMILES

CNC1=C(N=C(O1)C=CC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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